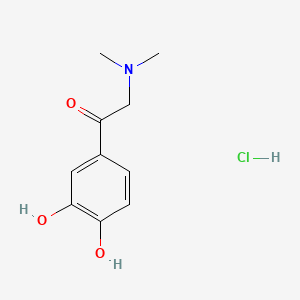

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

Description

Historical Context and Discovery

The discovery and development of 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride emerged from the broader historical context of catecholamine research that began in the late 19th century. The foundational work in this field traces back to 1894 when Oliver and Schäfer first demonstrated the blood pressure-raising properties of adrenal extracts. This pivotal discovery initiated a scientific vista that would eventually lead to the isolation and characterization of various catecholamine derivatives, including synthetic analogs designed to probe specific aspects of neurotransmitter function.

The compound's development was influenced by the pioneering work of Jokichi Takamine and his associate Keizo Uenaka, who successfully crystallized the active principle from adrenal extracts in 1900. Takamine's methodology, which utilized a relatively simple procedure involving vacuum pan evaporation and crystallization with ammonia, provided a template for subsequent synthetic approaches to catecholamine analogs. The historical significance of this work extended beyond mere isolation, as Takamine's success in obtaining a pure, crystalline compound established the foundation for understanding structure-activity relationships in catecholamine pharmacology.

Friedrich Stolz at Farbwerke Höchst made a crucial contribution to the field in 1904 by synthesizing a ketone form of adrenaline, which he termed adrenalone. This synthetic achievement represented the first artificial synthesis of a hormone and established the precedent for creating structural analogs of naturally occurring catecholamines. Stolz's work demonstrated that the essential biological activity of catecholamines could be maintained while introducing structural modifications, opening the door for the development of compounds like this compound.

The evolution from these early discoveries to the specific compound under consideration reflects the systematic approach taken by researchers to understand the relationship between molecular structure and biological activity. The introduction of the dimethylamino group represents a deliberate modification designed to alter the compound's interaction with biological systems while preserving the essential catechol functionality that defines this class of molecules.

Significance in Neurochemical Research

This compound has established significant importance in neurochemical research through its unique mechanism of action as a cholinergic agent that modulates acetylcholine metabolism. The compound's ability to inhibit choline metabolism leads to increased levels of acetylcholine in the brain, which subsequently enhances cognitive function and memory formation. This mechanism positions the compound as a valuable tool for investigating the intricate relationships between catecholamine-derived structures and cholinergic neurotransmission.

Research applications of this compound extend beyond simple neurotransmitter modulation to encompass broader investigations of neuroplasticity and cognitive enhancement. The compound's action on acetylcholine levels provides researchers with a means to study the downstream effects of enhanced cholinergic transmission on learning, memory consolidation, and synaptic plasticity. These applications have proven particularly valuable in understanding the neurochemical basis of cognitive disorders and the potential for therapeutic intervention through cholinergic enhancement.

The compound's utility in neurochemical research is further enhanced by its structural stability and synthetic accessibility. Unlike some naturally occurring neurotransmitters that are prone to rapid degradation, the hydrochloride salt form of this compound provides improved stability for experimental applications. This characteristic allows for more controlled and reproducible experimental conditions, enabling researchers to conduct detailed dose-response studies and temporal analyses of cholinergic modulation.

Current research applications also include investigations of the compound's effects on neurotransmitter release synchronization. Studies have demonstrated that structurally related catecholamine compounds can influence the timing and coordination of neurotransmitter release at synaptic junctions. The dimethylamino substitution in this compound may provide unique insights into how structural modifications affect the temporal dynamics of neurotransmission, particularly in the context of acetylcholine release and cholinergic signaling.

Relationship to Catecholamine-Derived Compounds

The structural relationship between this compound and naturally occurring catecholamines represents a fundamental aspect of its pharmacological profile and research utility. The compound shares the characteristic 3,4-dihydroxyphenyl (catechol) moiety that defines the catecholamine family, but differs significantly in its side chain structure through the incorporation of a dimethylamino ketone group rather than the typical amino alcohol configuration found in epinephrine and norepinephrine.

This structural modification profoundly alters the compound's interaction with biological systems while maintaining some fundamental properties associated with catechol-containing molecules. The catechol group remains susceptible to oxidation pathways similar to those affecting naturally occurring catecholamines, potentially leading to the formation of reactive quinone intermediates. However, the absence of the beta-hydroxyl group characteristic of natural catecholamines eliminates certain metabolic pathways, particularly those involving catechol-O-methyltransferase and monoamine oxidase that typically process epinephrine and norepinephrine.

The dimethylamino substitution introduces unique pharmacological properties that distinguish this compound from its natural counterparts. While natural catecholamines primarily interact with adrenergic receptors, the structural modifications in this compound appear to favor interactions with cholinergic systems. This selectivity shift demonstrates how targeted structural modifications can redirect the biological activity of catecholamine-derived compounds toward different neurotransmitter pathways.

Comparative analysis with related compounds reveals the importance of specific structural features in determining biological activity. The compound's relationship to other synthetic catecholamine analogs, such as various acetophenone derivatives containing dimethylamino groups, provides insights into structure-activity relationships within this chemical class. These relationships help researchers understand how specific molecular features contribute to selectivity for different neurotransmitter systems and guide the design of new compounds with tailored biological properties.

Research Scope and Current Knowledge Gaps

Current research involving this compound encompasses several distinct but interconnected areas of investigation, each contributing to our understanding of cholinergic neurotransmission and catecholamine pharmacology. The primary research focus centers on elucidating the precise molecular mechanisms through which the compound modulates acetylcholine levels and the downstream consequences of this modulation on cognitive function and neural plasticity.

Significant knowledge gaps persist in our understanding of the compound's complete pharmacological profile. While the primary mechanism involving choline metabolism inhibition has been established, the precise molecular targets responsible for this effect remain incompletely characterized. The identification of specific enzymes or transporters affected by the compound would provide crucial insights for understanding its mechanism of action and for developing related compounds with improved selectivity or potency.

The temporal dynamics of the compound's effects represent another area requiring further investigation. Current research has established that the compound can enhance acetylcholine levels, but detailed studies of the onset, duration, and reversibility of these effects are limited. Understanding these temporal characteristics would be crucial for optimizing experimental protocols and for potential therapeutic applications.

Metabolic fate and clearance mechanisms constitute a particularly important knowledge gap. Unlike well-characterized natural catecholamines that undergo predictable metabolic pathways involving monoamine oxidase and catechol-O-methyltransferase, the metabolic processing of this synthetic analog remains largely unexplored. The structural modifications that confer its unique biological properties may also alter its susceptibility to various metabolic enzymes, potentially leading to novel metabolic pathways or altered clearance rates.

The relationship between structure and selectivity represents an ongoing area of investigation with significant implications for compound optimization. While the dimethylamino substitution appears to confer selectivity for cholinergic systems over adrenergic pathways, the precise structural requirements for this selectivity remain incompletely understood. Systematic studies examining the effects of various structural modifications on biological activity would provide valuable insights for rational drug design and for understanding the molecular basis of neurotransmitter system selectivity.

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPQCAWIVYJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16899-83-5 | |

| Record name | 16899-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Catechol Hydroxyl Groups

The 3,4-dihydroxyphenyl group is prone to oxidation and side reactions; hence, hydroxyl protection is essential. Benzylation is commonly employed, where benzyl groups are introduced to mask the hydroxyl groups, forming bis(benzyloxy) derivatives. This step is typically performed by reacting the catechol with benzyl bromide in the presence of a base under reflux conditions, yielding benzyl-protected intermediates as white solids. The reaction mixture is then filtered, concentrated, and crystallized to isolate the protected compound.

| Parameter | Details |

|---|---|

| Reagents | Benzyl bromide, base (e.g., NaH) |

| Solvent | Mixture of isopropanol/methanol (3:1) |

| Temperature | Reflux |

| Purification | Crystallization, filtration |

Introduction of the Amino Group and Formation of Ethanone

The amino group is introduced via reductive amination using methylamino derivatives. A notable method involves the use of a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) catalyst combined with borane (BH3) complexed with dimethyl sulfide, facilitating selective reduction of keto intermediates to beta-amino alcohols. The reaction is conducted at low temperatures (-5°C to +5°C) in aprotic solvents such as toluene or tetrahydrofuran (THF).

| Parameter | Details |

|---|---|

| Catalyst | CBS catalyst |

| Reducing agent | Borane-dimethyl sulfide complex |

| Solvent | Toluene or tetrahydrofuran |

| Temperature | -5°C to +5°C |

| Reaction time | Variable, typically several hours |

| Outcome | Optically active beta-amino alcohol intermediate |

The amino alcohol intermediate is subsequently converted to the corresponding ethanone by oxidation or via carbamate formation followed by deprotection steps.

Deprotection and Salt Formation

After the functional group transformations, the benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of formic acid at approximately 50°C for 2 hours. The reaction mixture is then filtered, concentrated, and treated with aqueous solutions such as sodium metabisulfite and ammonia to adjust pH and remove impurities.

Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often dichloromethane or methanol, yielding this compound as a stable white solid.

Deprotection and salt formation conditions:

| Step | Conditions |

|---|---|

| Deprotection catalyst | Pd/C 10% w/w |

| Deprotection agent | Formic acid |

| Temperature | 50°C |

| Duration | 2 hours |

| Salt formation | HCl treatment in DCM or MeOH |

Research Findings and Optimization

- The use of the CBS catalyst with borane-dimethyl sulfide complex enables high enantioselectivity and yield in the formation of the amino alcohol intermediate, which is critical for the biological activity of the final compound.

- Aprotic solvents such as toluene and THF are preferred for the reduction step to maintain catalyst activity and control reaction kinetics.

- Low temperature conditions during reduction minimize side reactions and racemization.

- Benzyl protection is advantageous due to its stability under reaction conditions and ease of removal by hydrogenolysis.

- Purification by flash chromatography over silica gel is effective for isolating intermediates with high purity.

- The final hydrochloride salt form improves compound stability and facilitates handling.

Summary Table of Preparation Method Parameters

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Hydroxyl protection | Benzyl bromide, base | Isopropanol/methanol (3:1) | Reflux | Protects catechol hydroxyls |

| Amino alcohol formation | CBS catalyst, borane-dimethyl sulfide | Toluene or THF | -5°C to +5°C | Enantioselective reduction |

| Deprotection | Pd/C, formic acid | Methanol | 50°C | Removes benzyl groups |

| Salt formation | HCl | Dichloromethane or methanol | Ambient | Produces hydrochloride salt |

| Purification | Flash chromatography | Silica gel | Ambient | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: Methandrone hydrochloride undergoes various chemical reactions, including:

Oxidation: Methandrone hydrochloride can be oxidized to form different metabolites.

Reduction: It can be reduced to its free base form, which is more permeable through biological membranes.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Various oxidized metabolites.

Reduction: Methandrone free base.

Substitution: Substituted derivatives of methandrone.

Scientific Research Applications

Cognitive Enhancement

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride has been studied for its effects on cognitive enhancement. By increasing acetylcholine levels, it may improve memory and learning capabilities. Research indicates that compounds with similar mechanisms can be beneficial in treating conditions like Alzheimer’s disease, where cholinergic dysfunction is prevalent .

Neuroprotective Properties

Studies have explored the neuroprotective effects of this compound against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests it could be a candidate for further investigation in the treatment of Alzheimer's disease and other related conditions .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), making it a dual-target agent for neurodegenerative disorders. This dual inhibition is particularly promising for developing multifaceted therapeutic strategies .

Case Studies and Findings

- Alzheimer’s Disease Research : A study published in 2022 examined various derivatives of compounds similar to this compound for their efficacy in inhibiting ChEs and MAOs. The findings suggested that these compounds could cross the blood-brain barrier effectively, enhancing their potential as treatment options for Alzheimer's disease .

- Cognitive Function Enhancement : In animal models, administration of this compound resulted in improved performance in memory tasks compared to control groups. The results indicated a significant increase in acetylcholine levels post-treatment, correlating with enhanced cognitive performance .

Mechanism of Action

Methandrone hydrochloride exerts its effects by acting as a full agonist at the µ-opioid receptor. This interaction leads to the release of neurotransmitters involved in pain transmission, resulting in analgesia. Additionally, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which helps in reducing opioid tolerance and improving analgesic efficacy .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structural analogs, focusing on substitutions at the amino group and catechol ring:

Pharmacological and Functional Differences

Adrenalone Hydrochloride (CAS 62-13-5): Structurally closest to the parent compound but with a methylamino group. Classified as an adrenergic compound (related to adrenaline) rather than cholinergic, indicating divergent biological targets .

Terbutaline Related Compound A :

- Features a 3,5-dihydroxyphenyl group instead of 3,4-dihydroxy, altering receptor binding specificity. Used in β-agonist research (e.g., bronchodilation) rather than cognitive enhancement .

Cyclopentylamino and tert-Butylamino Derivatives: These analogs prioritize structural diversity for receptor selectivity studies.

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride, also known as a cholinergic agent, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Formula : C10H14ClNO3

Molecular Weight : 231.68 g/mol

CAS Number : 16899-83-5

IUPAC Name : 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone hydrochloride

Appearance : White powder

Boiling Point : 387.9 °C

This compound functions primarily as a cholinergic agent , inhibiting the metabolism of choline. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions such as memory and learning. The compound has been shown to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that play significant roles in neurotransmitter degradation.

Inhibition of Cholinesterases

The compound exhibits potent inhibitory activity against AChE, which is essential for maintaining acetylcholine levels. Studies have reported IC50 values indicating its effectiveness:

| Enzyme | IC50 Value (µM) |

|---|---|

| Human AChE | 0.28 |

| Equine AChE | 0.34 |

| Human MAO-A | 0.91 |

| Human MAO-B | 2.81 |

These values suggest that the compound has a balanced inhibitory profile, making it a candidate for further development in treating conditions associated with cholinergic dysfunctions .

Neuroprotective Effects

Recent research indicates that the compound can cross the blood-brain barrier (BBB), an essential characteristic for drugs targeting neurological disorders. In vitro studies using PC12 cells demonstrated that it exhibited no cytotoxicity at concentrations below 12.5 µM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Alzheimer’s Disease Models : In animal models of AD, administration of this compound resulted in improved cognitive performance compared to control groups. The compound's ability to inhibit AChE and MAO was correlated with enhanced memory retention and reduced behavioral deficits associated with neurodegeneration .

- Acute Toxicity Studies : In vivo studies have shown that even at high doses (up to 2500 mg/kg), the compound did not exhibit acute toxicity in mice. This finding is crucial for assessing its safety for potential human use .

Safety Profile

The safety profile of this compound has been characterized by several hazard statements indicating potential risks:

- H302 : Harmful if swallowed

- H315 : Causes skin irritation

- H319 : Causes serious eye irritation

- H332 : Harmful if inhaled

- H335 : May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Q & A

Q. What are the recommended synthetic pathways for preparing 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride?

A common approach involves a multi-step synthesis starting with Claisen-Schmidt condensation between 3,4-dihydroxybenzaldehyde and dimethylaminoacetophenone precursors under acidic conditions. Thionyl chloride in ethanol can facilitate ketone formation from phenolic precursors, followed by reductive amination to introduce the dimethylamino group. Final purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Reaction progress should be monitored using TLC or HPLC .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- UV-Vis spectroscopy (λmax ~350 nm for detecting conjugated π-systems) .

- IR spectroscopy (carbonyl stretches at ~1680 cm⁻¹ and hydroxyl bands at ~3200-3400 cm⁻¹) .

- Mass spectrometry (electron ionization) for molecular weight confirmation and fragmentation pattern analysis .

- NMR spectroscopy (¹H/¹³C) to verify aromatic substitution patterns and dimethylamino group integration .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Use desiccants to prevent hygroscopic degradation. During handling, employ PPE (nitrile gloves, lab coat, safety goggles) and conduct experiments in a fume hood. Waste disposal must comply with institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. What mechanistic considerations are critical during the synthesis of this compound's ketone moiety?

The ketone formation likely proceeds via acid-catalyzed condensation, where thionyl chloride activates the carbonyl group, enabling nucleophilic attack by the phenolic oxygen. Kinetic studies (e.g., time-resolved IR or quenching experiments) can elucidate intermediate formation. Optimizing reaction temperature (40-60°C) and stoichiometric ratios (1:1.2 aldehyde:ketone precursor) improves yield .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting λmax or NMR shifts)?

Discrepancies may arise from solvent polarity, pH, or trace impurities. Standardize experimental conditions (e.g., deuterated DMSO for NMR, buffered solutions for UV-Vis). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation. Compare results against NIST-certified reference spectra to resolve ambiguities .

Q. What experimental designs are recommended for assessing the receptor binding affinity of this compound?

Use competitive radioligand binding assays (e.g., [³H]Dopamine displacement in striatal membrane preparations). Generate dose-response curves (10⁻¹²–10⁻⁴ M concentration range) with negative controls (vehicle) and positive controls (known antagonists). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and convert to Ki values via the Cheng-Prusoff equation. Triplicate replicates ensure statistical robustness .

Q. How can computational methods aid in predicting this compound's pharmacokinetic properties?

Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding poses at target receptors (e.g., dopamine receptors). ADMET prediction tools (SwissADME) can estimate logP, bioavailability, and blood-brain barrier permeability based on structural descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.